2-sulfanyl-1H-pyrimidine-4,6-dione
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Overview
Description
The compound with the identifier “2-sulfanyl-1H-pyrimidine-4,6-dione” is a chemical substance listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is known for its unique chemical properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-sulfanyl-1H-pyrimidine-4,6-dione involves several chemical reactions and conditions. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Common methods include:
Cyclodextrin Inclusion Complex Formation: This method involves the formation of inclusion complexes with cyclodextrins, which are cyclic oligosaccharides.
Iron-Catalyzed Functionalization: Another method involves the use of iron-catalyzed remote functionalization of inert carbon-hydrogen bonds of alkenes via hydrogen-atom-transfer by carbon-centered radical relay.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-sulfanyl-1H-pyrimidine-4,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Such as oxygen and other oxidizing compounds.
Reducing Agents: Including hydrogen and other reducing substances.
Catalysts: Iron and other transition metals are often used as catalysts in these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
2-sulfanyl-1H-pyrimidine-4,6-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to understand its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of 2-sulfanyl-1H-pyrimidine-4,6-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects through:
Binding to Molecular Targets: this compound binds to specific molecular targets, influencing their activity.
Pathway Modulation: The compound modulates various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
2-sulfanyl-1H-pyrimidine-4,6-dione can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
CID 2632: A cephalosporin antibiotic.
CID 6540461: Another cephalosporin derivative.
CID 5362065: A β-lactam antibiotic.
CID 5479530: Also a cephalosporin.
These compounds share some structural similarities with this compound but differ in their specific chemical properties and applications.
Properties
IUPAC Name |
2-sulfanyl-1H-pyrimidine-4,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c7-2-1-3(8)6-4(9)5-2/h1H2,(H2,5,6,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBUGGBMJDPOST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NC1=O)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)NC(=NC1=O)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.